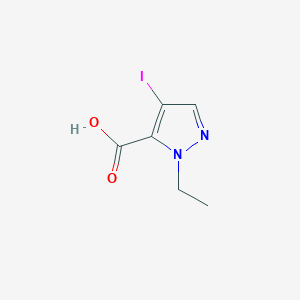

1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Métodos De Preparación

The synthesis of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by iodination using iodine or an iodine-containing reagent . Industrial production methods may employ similar synthetic routes but optimized for large-scale production, often involving continuous flow reactors and automated systems to ensure high yield and purity .

Análisis De Reacciones Químicas

1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation with potassium permanganate can lead to the formation of carboxylic acid derivatives.

Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that derivatives of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid exhibit significant anticancer activity. Studies have shown that these compounds can inhibit tumor growth in various cancer cell lines, including breast and lung cancers. For instance, specific derivatives demonstrated potent inhibition of the epidermal growth factor receptor (EGFR), with IC50 values comparable to established inhibitors like erlotinib .

Antibacterial and Antifungal Activity

The compound's structural features allow for interactions with biological macromolecules, enhancing its potential as an antibacterial and antifungal agent. Pyrazole derivatives are known for their broad-spectrum antimicrobial properties, making this compound a candidate for further exploration in treating infections .

Synthetic Routes

The synthesis of this compound typically involves several key methods:

- Iron-Catalyzed Reactions: This method allows for regioselective synthesis from diarylhydrazones and vicinal diols.

- Sonogashira Cross-Coupling: This technique facilitates the introduction of various substituents, enhancing the compound's reactivity and potential applications.

Structure-Activity Relationship Studies

The biological activity of this compound can be influenced by slight modifications in its structure. Case studies have shown how variations in substituents can significantly affect the compound's reactivity and biological efficacy .

Comparative Analysis of Related Compounds

| Compound Name | Key Differences | Unique Features |

|---|---|---|

| 1-Ethyl-4-nitro-1H-pyrazole | Lacks iodine and carboxylic acid group | Different reactivity and potential applications |

| 5-Cyclopropyl-1-methylpyrazole | Contains a methyl group instead of ethyl | Variation in steric properties |

| 4-Iodo-3-nitro-1H-pyrazole | Lacks ethyl and cyclopropyl groups | Focus on iodine substitution effects |

| 3-Cyclopropyl-1-methylpyrazole | Contains a methyl group instead of ethyl | Variation in biological activity |

Case Studies

Several case studies highlight the therapeutic potential of 1-ethyl-4-iodo-1H-pyrazole derivatives:

Inhibition of EGFR

A notable study reported that certain pyrazole derivatives exhibited potent inhibition against EGFR, indicating a promising avenue for cancer treatment.

Antiproliferative Effects

Another investigation demonstrated significant antiproliferative effects against MCF-7 breast cancer cells, suggesting these compounds could serve as effective anticancer agents.

Mecanismo De Acción

The mechanism of action of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in various biological effects .

Comparación Con Compuestos Similares

Similar compounds to 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid include:

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound has a chlorine atom instead of iodine, which affects its reactivity and biological activity.

Ethyl 4-iodo-1H-pyrazole-5-carboxylate: This ester derivative has different solubility and reactivity properties compared to the carboxylic acid form.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with an ethyl group at position 1, an iodine atom at position 4, and a carboxylic acid group at position 5. The presence of the iodine atom enhances its reactivity, making it a suitable candidate for various biological interactions.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit various enzymes, which is critical in drug design for targeting specific pathways.

- Activation of Receptor Pathways : It may also activate certain receptor pathways, leading to diverse biological effects such as anti-inflammatory or anticancer responses .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies have reported its effectiveness in inhibiting the growth of pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer activity. It has been evaluated against several cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. For instance, it has been tested against human leukemia and breast cancer cell lines with promising results .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. It appears to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in vitro.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human leukemia cells revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents, indicating a strong potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against several strains of Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, suggesting its utility as a novel antimicrobial agent.

Propiedades

IUPAC Name |

2-ethyl-4-iodopyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGQAYXGCKBULW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.